molecular formula C19H23ClN4O4S B11430233 N-({5-[(2-azepan-1-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)-2-(4-chlorophenoxy)acetamide CAS No. 851784-83-3

N-({5-[(2-azepan-1-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B11430233
CAS No.: 851784-83-3
M. Wt: 438.9 g/mol
InChI Key: ZTLMBPVTPWIPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and subsequent cyclization.

    Introduction of the Azepane Ring: The azepane moiety is introduced through nucleophilic substitution reactions.

    Coupling with 4-Chlorophenoxyacetic Acid: The final step involves coupling the intermediate with 4-chlorophenoxyacetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: May serve as a probe to study biological pathways involving sulfur and nitrogen heterocycles.

    Materials Science: Could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, while the azepane ring may enhance binding affinity through hydrophobic interactions. The compound may also modulate signaling pathways by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Share similar heterocyclic structures and biological activities.

    Oxadiazole Derivatives: Known for their diverse pharmacological properties.

    Azepane Derivatives: Often used in medicinal chemistry for their unique ring structure.

Uniqueness

N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to the combination of oxadiazole and azepane rings, which may confer distinct biological activities and chemical properties not found in other compounds.

Properties

CAS No.

851784-83-3

Molecular Formula

C19H23ClN4O4S

Molecular Weight

438.9 g/mol

IUPAC Name

N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C19H23ClN4O4S/c20-14-5-7-15(8-6-14)27-12-16(25)21-11-17-22-23-19(28-17)29-13-18(26)24-9-3-1-2-4-10-24/h5-8H,1-4,9-13H2,(H,21,25)

InChI Key

ZTLMBPVTPWIPPV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.